molecular formula C8H7NO2 B1626873 5-Aminobenzofuran-2(3H)-one CAS No. 83528-03-4

5-Aminobenzofuran-2(3H)-one

Cat. No. B1626873
CAS RN: 83528-03-4
M. Wt: 149.15 g/mol
InChI Key: XZXLYGAUEAPJET-UHFFFAOYSA-N
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Description

5-Aminobenzofuran-2(3H)-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a white to gray or yellow powder or crystal .


Molecular Structure Analysis

The InChI code for 5-Aminobenzofuran-2(3H)-one is 1S/C8H7NO2/c9-6-1-2-7-5 (3-6)4-8 (10)11-7/h1-4,10H,9H2 . This indicates the presence of a benzofuran ring with an amino group at the 5th position and a ketone group at the 2nd position.


Physical And Chemical Properties Analysis

5-Aminobenzofuran-2(3H)-one is a white to gray or yellow powder or crystal . It has a molecular weight of 149.15 .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : 5-Aminobenzofuran-2(3H)-one has been used in the synthesis of new classes of benzofuran based Schiff ligands and their Cu/Zn complexes, which have shown promising antibacterial activity .
  • Methods of Application or Experimental Procedures : The compounds were synthesized via sequential reactions starting with Salicylaldehyde . The synthesized compounds were then tested for their antibacterial activity against various bacterial strains .
  • Results or Outcomes : Compounds 6a, 7c, and 7e exhibited activity in the low microgram range against M. tuberculosis, showing the minimum inhibitory concentrations (MICs) of 1.6 μg/mL . The compounds 6e and 7b also showed interesting antibacterial activity against S. Aureus, E. coli, and B. Subtilis with comparable area of inhibition of standard drugs under study . This research suggests that benzofuran based compounds can serve as a promising lead scaffold in developing new drugs to combat microbial infections .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area could focus on designing more potent yet safer antimicrobial agents .

properties

IUPAC Name

5-amino-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLYGAUEAPJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511104
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzofuran-2(3H)-one

CAS RN

83528-03-4
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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